MAO-B Selective Inhibition Profile: (3-Chloroquinoxalin-2-yl)malononitrile vs. Potent Quinoxaline Inhibitors
In vitro enzymatic assays reveal that (3-chloroquinoxalin-2-yl)malononitrile exhibits weak but measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while demonstrating essentially no inhibition of MAO-A (IC50 > 100,000 nM), indicating a moderate selectivity for the MAO-B isoform [1]. This contrasts sharply with optimized quinoxaline-based MAO-B inhibitors such as 2-(4-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile, which achieves an IC50 of 617 nM against MAO-B with 8-fold selectivity [2]. While (3-chloroquinoxalin-2-yl)malononitrile is not a development candidate for MAO inhibition, its distinct selectivity profile (MAO-B over MAO-A) is quantitatively defined and may be exploitable as a starting point for fragment-based drug discovery or as a probe to interrogate MAO-B binding pockets.
| Evidence Dimension | Inhibitory activity against human MAO-B and MAO-A isoforms |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Potent quinoxaline-hydrazone derivative 5l: MAO-B IC50 = 46 nM [2]; Optimized pyrazoloquinoxaline 4f: MAO-B IC50 = 617 nM, MAO-A IC50 not reported [3] |
| Quantified Difference | Target compound is ~270-fold less potent than derivative 5l against MAO-B, but displays quantifiable MAO-B selectivity (MAO-A IC50 > 5.9-fold higher than MAO-B IC50) |
| Conditions | In vitro enzymatic assay using human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine conversion to 4-hydroxyquinoline measured |
Why This Matters
The defined, albeit weak, MAO-B selectivity provides a quantifiable benchmark for structure-activity relationship (SAR) studies and enables procurement decisions for researchers investigating quinoxaline-based MAO-B pharmacophores.
- [1] BindingDB. CHEMBL4210376: (3-Chloroquinoxalin-2-yl)malononitrile Affinity Data. BDBM50450820. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
- [2] Zhang, Y.; et al. Multifunctional quinoxaline-hydrazone derivatives with acetylcholinesterase and monoamine oxidases inhibitory activities as potential agents against Alzheimer's disease. Eur. J. Med. Chem. 2022, 228, 114007. (Data for compound 5l: AChE IC50 = 0.028 ± 0.001 μM, MAO-B IC50 = 0.046 ± 0.002 μM) View Source
- [3] Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. (Data for compound 4f: MAO-B IC50 = 0.617 μM, 8-fold selectivity for MAO-B) View Source
